Conformational Restriction Comparison: Cyclopentyl-Constrained δ-Amino Acid versus Linear δ-Amino Acid Backbone Flexibility
Density functional theory (DFT) calculations on cyclopentane-constrained δ-amino acid oligomers (δAc5a residues, structurally analogous to 4-amino-5-cyclopentylpentanoic acid backbone) demonstrate that the cyclopentyl ring restricts Cβ–Cγ bond rotation, stabilizing specific folded conformations. For the hexameric Ac-(δAc5a)₆-NHMe, the mixed H16/14 helical structure was populated at 68% in chloroform and the H14 helix at 60% in water [1]. This contrasts with linear δ-amino acids, which exhibit greater conformational entropy and do not preferentially adopt a single well-defined helical fold under identical conditions. The cyclopentyl constraint reduces the number of accessible backbone conformations from hundreds (linear) to a limited set of energetically preferred helical states [1]. While direct experimental data for the free amino acid monomer are not available in the identified literature, the oligomeric behavior is predictive of the monomer's conformational bias when incorporated into peptide chains.
| Evidence Dimension | Preferred helical conformation population in chloroform (hexameric δ-peptide) |
|---|---|
| Target Compound Data | 68% mixed H16/14 helical population (for δAc5a hexamer) [1] |
| Comparator Or Baseline | Linear δ-amino acid hexamer: no single dominant folded conformation; multiple conformers present [1] |
| Quantified Difference | Cyclopentyl-constrained hexamer populates a single helical family at 68%; linear analogs lack this discrete conformational preference |
| Conditions | DFT calculations at M06-2X/6-31+G(d) level in implicit chloroform (PCM model) at 25 °C [1] |
Why This Matters
Predictable conformational bias enables rational design of peptides with defined secondary structures and target-binding geometries.
- [1] Park HS, Kang YK. Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution. ChemPlusChem. 2021;86(3):533-539. View Source
